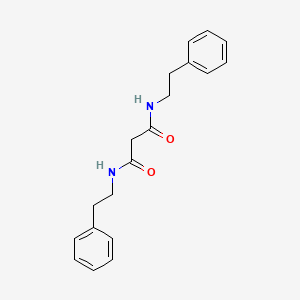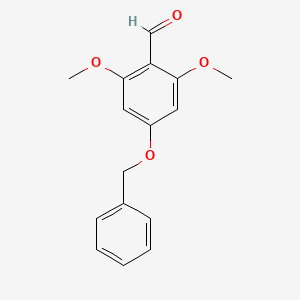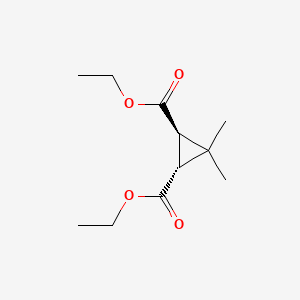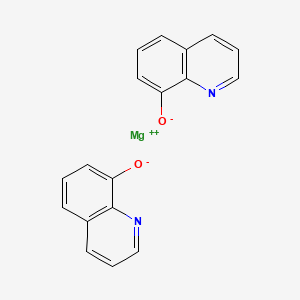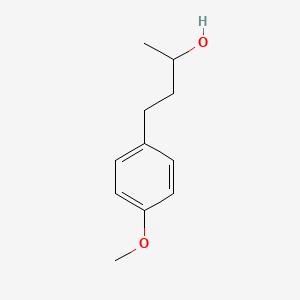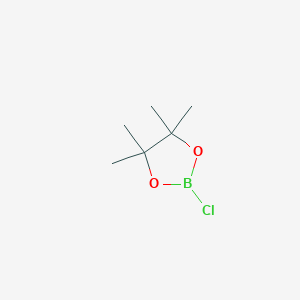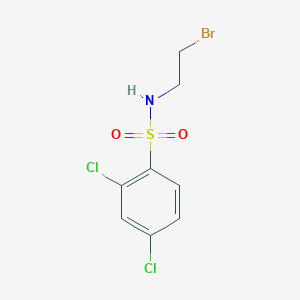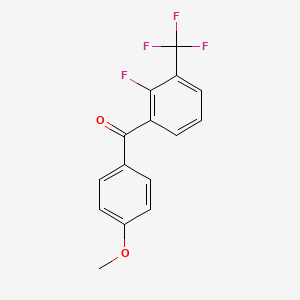
(2-Chlorobenzyl)-trimethyl-silane
Overview
Description
(2-Chlorobenzyl)-trimethyl-silane is a useful research compound. Its molecular formula is C10H15ClSi and its molecular weight is 198.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions :
- Trimethyl(trihalomethyl)silanes, including variants similar to (2-Chlorobenzyl)-trimethyl-silane, have been used as dihalomethylene transfer agents. They react with potassium fluoride to yield dihalocyclopropanes with olefins, showing the utility of these compounds in organic synthesis (Cunico & Chou, 1978).
- Similarly, compounds like this compound have been used in the synthesis of β-trifluoromethylstyrenes, employing Hiyama cross-coupling reactions (Omote et al., 2012).
Polymer and Materials Science :
- In the field of polymer science, trimethyl(propynyloxy)silane, a compound related to this compound, is used in UV laser-induced gas-phase polymerization. This process results in the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons (Pola & Morita, 1997).
- Another application is in the creation of hydrophobic coatings on dispersed silica surfaces. Chemisorption of trimethyl-substituted silanes, like this compound, leads to hydrophobic silica with a high concentration of trimethylsilyl groups (Varvarin & Belyakova, 1996).
Electronics and Energy :
- Novel silane compounds, which may include structures similar to this compound, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts and have shown potential in improving battery performance (Amine et al., 2006).
Advanced Chemical Reactions :
- Trimethylsilyl-1,3,4-oxadiazoles, which share a structural motif with this compound, have been studied for their reactivity with electrophiles. These reactions afford various substituted 1,3,4-oxadiazoles, highlighting the compound's versatility in organic synthesis (Zarudnitskii et al., 2008).
Surface Modification and Coatings :
- Trimethyl(methoxy)silane, similar to this compound, is used in the laser-induced decomposition for the production of silicon-containing coatings. This process is efficient for the chemical vapor phase deposition of such coatings (Pola et al., 1990).
Properties
IUPAC Name |
(2-chlorophenyl)methyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMVLEPTMQRSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372912 | |
| Record name | (2-Chlorobenzyl)-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68307-67-5 | |
| Record name | (2-Chlorobenzyl)-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


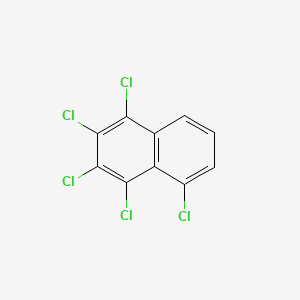
![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
